1-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-3-methyl-1H-pyrazol-5-amine
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multistep reactions, starting from basic precursors to achieve the desired structural complexity. For instance, the synthesis of related compounds such as 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol derivatives has been described, showcasing methods to introduce functional groups that contribute to the compound's activity (Bruno et al., 1994). Similarly, Domino reactions provide selective access to pyrazolo-fused naphthyridines and other heterocycles, highlighting the versatility of reactions involving pyrazole derivatives (Jiang et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of pyrazole rings, often fused with other cyclic systems to enhance biological activity. X-ray crystallography provides insights into the molecular geometry, showcasing how substituents on the pyrazole ring influence overall molecular architecture (Titi et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including condensation with carbonyl groups, which is a common strategy for synthesizing novel compounds with potential biological activities. Such reactions expand the chemical diversity of pyrazole-based compounds and facilitate the exploration of their pharmacological potential (Ghaedi et al., 2015).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, given the known activities of similar piperidine derivatives . Additionally, more research could be done to optimize the synthesis process and explore other potential reactions involving this compound.
properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-1-(3,3-diphenylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O/c1-18-15-21(24)27(25-18)16-22(28)26-14-8-13-23(17-26,19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,15H,8,13-14,16-17,24H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKDJPVEGAWFEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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